Octahydropentalen-3a-amine hydrochloride
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Overview
Description
Octahydropentalen-3a-amine hydrochloride: is a chemical compound with the molecular formula C8H15N·HCl It is a derivative of pentalene, a bicyclic hydrocarbon, and is characterized by the presence of an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalen-3a-amine hydrochloride typically involves the hydrogenation of pentalene derivatives. The process begins with the preparation of pentalene, followed by the introduction of an amine group at the 3a position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydropentalen-3a-amine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions.
Substitution: Substitution reactions involving this compound often lead to the replacement of the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pentalene derivatives.
Scientific Research Applications
Chemistry: Octahydropentalen-3a-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials.
Biology: In biological research, this compound is used to study the interactions of amine-containing compounds with biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a valuable scaffold for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of octahydropentalen-3a-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- Hexahydropentalen-3a-amine hydrochloride
- Decahydropentalen-3a-amine hydrochloride
- Tetrahydropentalen-3a-amine hydrochloride
Comparison: Octahydropentalen-3a-amine hydrochloride is unique due to its specific hydrogenation level and the position of the amine group. Compared to hexahydropentalen-3a-amine hydrochloride and decahydropentalen-3a-amine hydrochloride, it has different reactivity and stability profiles. Tetrahydropentalen-3a-amine hydrochloride, on the other hand, has fewer hydrogen atoms, resulting in distinct chemical properties and applications.
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-1-3-7(8)4-2-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPIDNJVXFNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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